Product packaging for 2-(3-bromophenyl)-2H-1,2,3-triazole(Cat. No.:)

2-(3-bromophenyl)-2H-1,2,3-triazole

Cat. No.: B8659395
M. Wt: 224.06 g/mol
InChI Key: BJYCBJPBIYILHA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2H-1,2,3-triazole (CAS 342617-09-8) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole ring, a privileged scaffold known for its metabolic stability and ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Its primary research application lies in the development of novel therapeutic agents. The 1,2,3-triazole moiety serves as a versatile pharmacophore and bioisostere for various functional groups, making it a critical core structure in designing potent anticancer compounds . Specifically, 1,2,3-triazole-containing derivatives have demonstrated promising activity against lung cancer cell lines, with some analogs showing potential to combat multi-drug resistant cancers . Furthermore, this chemical scaffold is extensively investigated for antimicrobial applications, with research showing certain 1,2,3-triazole derivatives exhibit potent antibiofilm activity against pathogens like P. aeruginosa and S. aureus by disrupting the adherence stage of biofilm formation . The presence of the bromine atom on the phenyl ring offers a synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification and generation of compound libraries for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B8659395 2-(3-bromophenyl)-2H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

2-(3-bromophenyl)triazole

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H

InChI Key

BJYCBJPBIYILHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC=N2

Origin of Product

United States

Significance of 2h 1,2,3 Triazole Scaffolds in Contemporary Chemical Research

The 1,2,3-triazole ring system exists as two stable, aromatic tautomers: 1H- and 2H-1,2,3-triazole. acs.org These five-membered heterocycles, containing three adjacent nitrogen atoms, are notable for their stability against metabolic degradation, oxidation, and hydrolysis. researchgate.netnih.gov This inherent stability makes the 1,2,3-triazole moiety an attractive structural unit in the design of new molecules.

The significance of 1,2,3-triazole scaffolds in modern research is underscored by their wide-ranging biological activities. researchgate.net Derivatives of 1,2,3-triazole have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. nih.govtandfonline.comderpharmachemica.com The ability of the triazole ring to form hydrogen bonds can enhance the solubility of a molecule and its capacity to interact with biological targets. nih.gov

Furthermore, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for various applications. nih.gov This has led to the development of numerous 1,2,3-triazole-containing hybrids and conjugates as lead compounds for diverse biological targets. nih.gov

Rationale for Investigating Aryl Substituted 2h 1,2,3 Triazoles, with a Focus on Bromophenyl Substitution

The substitution pattern on the 1,2,3-triazole ring plays a crucial role in modulating its physicochemical properties and biological activity. Aryl substitution, in particular, has been a major area of investigation. The introduction of an aryl group at the N2 position of the triazole ring can lead to the creation of highly efficient fluorophores, with potential applications in materials science and as fluorescent probes. nih.govresearchgate.net

The rationale for focusing on a bromophenyl substituent stems from several key considerations in medicinal chemistry and synthetic chemistry. The bromine atom is a halogen, and its incorporation into a molecule can significantly influence its properties. Halogen bonding, a non-covalent interaction, can play a role in molecular recognition and binding to biological targets. Moreover, the presence of a bromine atom provides a reactive handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki and Chan-Lam couplings. researchgate.netorganic-chemistry.org This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The position of the bromine atom on the phenyl ring is also critical. The "meta" substitution (3-position) in 2-(3-bromophenyl)-2H-1,2,3-triazole influences the electronic and steric properties of the molecule, which in turn can affect its biological activity and photophysical characteristics.

Mechanistic Insights into 2h 1,2,3 Triazole Formation and Reactivity

Detailed Reaction Mechanisms of Key Synthetic Pathways

The synthesis of 2H-1,2,3-triazoles can be achieved through various methods, with copper-catalyzed and metal-free cycloaddition reactions being prominent strategies.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgsemanticscholar.org However, variations of this reaction can also lead to the formation of other isomers, including the 2H-1,2,3-triazole framework. The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. semanticscholar.orgnih.gov This species then reacts with an azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing intermediate to form the triazole ring. nih.gov

Several proposed mechanisms detail the intricacies of the catalytic cycle. One common proposal involves a mononuclear copper center, while another suggests a binuclear copper intermediate. nih.gov In the binuclear mechanism, a second copper atom activates the copper(I) acetylide, facilitating the reaction with the azide. nih.gov The final step in these catalytic cycles is the protonation of the copper triazolide intermediate, which regenerates the copper(I) catalyst and yields the triazole product. semanticscholar.org

The synthesis of N2-aryl-1,2,3-triazoles can be accomplished through a copper-catalyzed annulation reaction between azirines and aryldiazonium salts. organic-chemistry.org This method offers a regiospecific route to a diverse range of N2-substituted 1,2,3-triazoles. organic-chemistry.org Another copper-mediated approach involves the annulation of alkyl 3-aminoacrylates with aryldiazonium salts. organic-chemistry.org

A plausible mechanism for the copper-catalyzed synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles involves a regioselective 1,3-dipolar cycloaddition between a nitro-olefin and an azide to form a triazole intermediate. frontiersin.org A Cu(II) catalyst then promotes the formation of a stabilized intermediate, which ultimately leads to the final product. frontiersin.org Similarly, the synthesis of 1,5-disubstituted-1,2,3-triazoles catalyzed by Cu(II) is proposed to proceed through a regioselective 1,3-dipolar cycloaddition of azides and cinnamic acid, followed by decarboxylation and protonolysis. frontiersin.org

Metal-free synthetic routes to 2H-1,2,3-triazoles offer advantages in terms of cost, toxicity, and environmental impact. acs.orgnih.gov These reactions often rely on the use of activated substrates or specific reaction conditions to promote cycloaddition.

One approach involves the reaction of β-carbonyl phosphonates with azides. nih.govacs.org The proposed mechanism suggests that in the absence of a chelating metal, the equilibrium between the E- and Z-enolates is governed by steric effects. nih.govacs.org These enolates act as dipolarophiles and react with the azide to form a triazoline intermediate, which then proceeds to the triazole product. nih.govacs.org The use of cesium carbonate in DMSO has been shown to be particularly effective in promoting this reaction, favoring the formation of a cesium-chelated Z-enolate as an efficient dipolarophile. nih.govacs.org

Another metal-free method involves the reaction of N-tosylhydrazones with nitriles, promoted by a base like t-BuOK, to yield 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org Additionally, a catalyst-free and regioselective N-arylation has been developed for the synthesis of N2-aryl-1,2,3-triazoles. organic-chemistry.org

The reaction of geminal diazides with organic hydrazines can also lead to the formation of 2,5-disubstituted 4-azido-1,2,3-triazoles. organic-chemistry.org This reaction proceeds through the elimination of dinitrogen from the unstable 1,1-bisazide intermediate followed by cyclization. organic-chemistry.org

Tautomerism and Isomerization Processes in 2H-1,2,3-Triazole Systems

The 1,2,3-triazole ring system can exist in different tautomeric forms. rsc.orgresearchgate.netresearchgate.net For the parent 1,2,3-triazole, the 2H-tautomer is favored over the 1H-tautomer in aqueous solution, likely due to lone-pair repulsion. rsc.org The tautomeric equilibrium is influenced by the solvent and the nature of the substituents on the triazole ring. rsc.orgresearchgate.net

In the solid state and in solution, 1,2,3-triazole and its derivatives can undergo intermolecular double-proton transfer, leading to a dynamic equilibrium between different tautomers. researchgate.net For instance, benzotriazole (B28993) exists as a mixture of 1H- and 2H-tautomers. acs.org The presence of substituents can significantly affect the position of this equilibrium.

The structural characteristics of the different tautomers have been investigated. In N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond. nih.gov In contrast, for a 2-substituted triazole, the two N-N bonds have approximately equal lengths. nih.gov These differences in bond lengths reflect the electronic distribution within the triazole ring for each tautomer.

Influence of Substituent Effects on Reaction Selectivity and Pathway

The nature and position of substituents on the reactants play a critical role in determining the regioselectivity and efficiency of 2H-1,2,3-triazole synthesis.

In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, the substituents on both reactants influence the reaction outcome. nih.govacs.org For instance, bulky substituents on the β-ketophosphonate can slow down the rate of the 1,3-dipolar cycloaddition. nih.gov The electronic nature of the substituent on the aryl azide also affects the reaction rate, with electron-deficient aryl azides generally being more reactive than electron-rich ones. acs.org However, this can often be overcome by adjusting the reaction temperature. acs.org

In copper-catalyzed reactions, the substituents can influence the coordination to the copper center and the subsequent steps of the catalytic cycle. For example, in the synthesis of fully substituted 1,2,3-triazoles via a one-pot multicomponent reaction, electron-donating and electron-withdrawing groups on the alkyne were well-tolerated, whereas alkyl-substituted alkynes did not yield the desired product. acs.org Similarly, the nature of the substituent on the 2H-azirine also impacted the reaction's success. acs.org

The table below summarizes the influence of different substituent types on the synthesis of 2H-1,2,3-triazoles.

Reaction TypeReactantSubstituent TypeEffect on Reaction
Metal-Free Cycloadditionβ-KetophosphonateBulky (e.g., t-Bu)Slows down the rate of cycloaddition. nih.gov
Metal-Free CycloadditionAryl AzideElectron-deficientMore reactive than electron-rich azides. acs.org
Metal-Free CycloadditionAryl AzideElectron-richLess reactive, may require higher temperatures. acs.org
Copper-Catalyzed MCRAlkyneElectron-donating/withdrawingGood transformation. acs.org
Copper-Catalyzed MCRAlkyneAlkylNo desired product formed. acs.org
Copper-Catalyzed MCR2H-AzirineAlkylNo desired product formed. acs.org

Advanced Research Applications of 2h 1,2,3 Triazole Scaffolds in Materials Science

Utilization in Organic Electronic Materials

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a primary area where 2H-1,2,3-triazole derivatives, including potentially 2-(3-bromophenyl)-2H-1,2,3-triazole, can make a significant impact. Their electronic properties are tunable through chemical modification, allowing for the targeted design of materials for specific functions.

Derivatives of 1,2,4-triazole (B32235) have been investigated for their role in organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking materials. nih.gov The electron-deficient nature of the triazole ring facilitates the transport of electrons while impeding the flow of holes. This separation of charge carriers is crucial for efficient charge recombination within the emissive layer of an OLED, leading to improved device performance. For instance, materials with a deep highest occupied molecular orbital (HOMO) level are effective at blocking holes. snu.ac.kr The introduction of a triazine moiety, another nitrogen-rich heterocycle, into a molecule has been shown to result in a deep HOMO level and high electron mobility. snu.ac.kr While specific data for this compound is not yet widely available, the general principles of triazole-based materials suggest its potential in these applications.

The design of efficient and stable OLEDs relies on the careful selection of materials for each layer of the device. Triazole derivatives are considered for various roles, including as host materials in the emissive layer or as hole-blocking layers. snu.ac.krresearchgate.net The use of a suitable hole-blocking material can significantly enhance the efficiency of phosphorescent OLEDs by confining excitons within the light-emitting layer. snu.ac.kr The performance of an OLED is directly affected by the properties of the hole-blocking material, such as its electron mobility and hole-blocking barrier. researchgate.net While research has explored various triazole and oxadiazole-containing molecules for these purposes, the specific contribution of this compound awaits detailed investigation. snu.ac.kriphy.ac.cn

Table 1: Examples of Hole-Blocking Materials and Their Impact on OLED Performance

Hole-Blocking MaterialKey PropertiesImpact on OLEDs
BCP (Bathocuproine)Exciton (B1674681) blocking, Hole blockingPrevents exciton quenching and hole leakage, improving efficiency. snu.ac.kr
BAlqHole blockingCommonly used as a benchmark hole-blocking material. snu.ac.kr
DTBT (2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine)High electron mobility, Deep HOMO levelLeads to high external quantum efficiency and power efficiency in phosphorescent OLEDs. snu.ac.kr
TAZ (3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole)Hole blockingInfluences the width of the emission zone and overall device performance. researchgate.net

This table presents examples of different hole-blocking materials to illustrate their function. Specific performance data for this compound is not yet available in published literature.

Exploration in Optical Waveguide Technology and Photonic Applications

The ability of organic molecules to self-assemble into ordered structures opens up possibilities for their use in photonics, particularly in the fabrication of optical waveguides. These structures can guide and manipulate light on a microscopic scale. Research has shown that derivatives of 2H-benzo[d] snu.ac.krrsc.orgresearchgate.nettriazole can self-assemble into crystalline needle-like or flower-like aggregates, with some of these structures exhibiting optical waveguide properties. rsc.org The specific morphology of the self-assembled structures can be influenced by the peripheral substituents on the triazole core. rsc.org This suggests that by modifying the structure of the triazole molecule, such as in this compound, it may be possible to control the self-assembly process and create tailored photonic components.

Self-Assembly and Supramolecular Architectures Incorporating Triazole Moieties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to understanding the self-assembly of triazole derivatives. The 1,2,3-triazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which drive the formation of larger, well-defined architectures. bohrium.comnih.gov These interactions are fundamental to the construction of complex supramolecular systems with potential applications in areas such as molecular recognition and sensing. nih.gov The crystal structure of a molecule reveals how it packs in the solid state and the intermolecular forces at play. For example, the analysis of the crystal structure of a 1,2,4-triazole derivative highlighted the role of weak hydrogen and chalcogen bonds in its supramolecular self-assembly. nih.gov While a detailed crystal structure analysis of this compound would be necessary to fully understand its self-assembly behavior, the general principles of triazole chemistry suggest its potential to form interesting and functional supramolecular structures.

Investigation of Biological and Biomolecular Interactions Non Clinical Context

Studies on Protein and Enzyme Binding Interactions

No specific data available.

To provide the requested article, dedicated research investigating the biological properties of 2-(3-bromophenyl)-2H-1,2,3-triazole would be required.

Quantitative Analysis of Binding Affinities with Model Proteins

The interaction of small molecules with plasma proteins is a critical factor influencing their distribution and availability in a biological system. Human Serum Albumin (HSA), Human Immunoglobulin (HIg), and Bovine Hemoglobin (BHb) are frequently used as model proteins in these studies due to their abundance and well-characterized structures.

As of the latest available research, specific quantitative data on the binding affinities of this compound with Human Serum Albumin, Human Immunoglobulin, and Bovine Hemoglobin have not been reported in the peer-reviewed scientific literature. Consequently, data tables for binding constants (K), association constants (Ka), or Gibbs free energy changes (ΔG°) for these specific interactions cannot be provided at this time.

Computational Elucidation of Interaction Modes

Molecular modeling and computational docking studies are powerful tools to predict and analyze the binding modes of a ligand within a protein's active site. These methods can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Detailed computational studies specifically elucidating the interaction modes of this compound with Human Serum Albumin, Human Immunoglobulin, or Bovine Hemoglobin are not currently available in published research. While the 1,2,3-triazole scaffold is known to participate in various non-covalent interactions, including hydrogen bonding via its nitrogen atoms and the C-H donors of the triazole ring, and hydrophobic interactions involving the aromatic phenyl ring, specific details for the 3-bromophenyl derivative remain uninvestigated.

Therefore, a computational analysis detailing the specific amino acid residues involved in the binding, the types of interactions formed (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts), and their corresponding distances and energies for this compound with the aforementioned model proteins cannot be presented.

Further experimental and computational research is required to determine the binding characteristics and interaction profiles of this specific compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-bromophenyl)-2H-1,2,3-triazole?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne. For example:

  • Azide preparation : React 3-bromophenylamine with sodium azide under acidic conditions to generate the aryl azide.
  • Alkyne preparation : Use terminal alkynes (e.g., propargyl alcohol) as coupling partners.
  • Cycloaddition : Catalyze the reaction with Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate) in a solvent like DMF or water .
    Alternative routes include condensation of aldehydes with nitromethane and sodium azide, achieving yields of 51–91% in ethanol under reflux .

Q. How is regioselectivity controlled during triazole synthesis?

Regioselectivity in triazole formation (1,4- vs. 1,5-disubstituted products) depends on:

  • Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles (Sharpless conditions).
  • Substrate design : Electron-withdrawing groups on the aryl azide (e.g., bromine at the 3-position) stabilize transition states, directing substitution patterns .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • HRMS : Validate molecular weight (C₈H₆BrN₃: theoretical m/z 238.97).
  • X-ray crystallography : Resolve crystal packing and bond angles (SHELX software is widely used for refinement ).

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence biological activity in triazole derivatives?

The 3-bromophenyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5).
  • Electrophilic interactions : Bromine acts as a hydrogen bond acceptor, enhancing binding to fungal cytochrome P450 enzymes (e.g., CYP51 in ergosterol synthesis) .
    Comparative studies show that 3-bromo derivatives exhibit 2–4× higher antifungal activity than non-halogenated analogs against Candida albicans .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies arise from:

  • Assay variability : MIC values differ across fungal strains (e.g., Aspergillus vs. Fusarium).
  • Structural isomerism : 1H- vs. 2H-triazole tautomers may exhibit divergent activities.
    To address this:
    • Standardize assays using CLSI guidelines.
    • Confirm tautomeric forms via X-ray crystallography .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • DFT calculations : Optimize transition states for triazole formation (e.g., activation energy ~25 kcal/mol for Huisgen reactions).
  • Docking studies : Simulate binding to targets like α-glucosidase (binding energy ≤−8.2 kcal/mol for inhibitors ).
  • ADMET prediction : Estimate bioavailability (e.g., CNS permeability <−2.0 logBB).

Q. What role does crystallography play in understanding structure-activity relationships (SAR)?

Crystal structures reveal:

  • Hydrogen-bond networks : The triazole N2 atom forms H-bonds with catalytic residues (e.g., Asp214 in α-glucosidase).
  • π-π stacking : The bromophenyl group interacts with aromatic side chains (e.g., Tyr158 in PPA) .
    SHELX-refined structures show bond lengths of 1.33–1.35 Å for N–N bonds, correlating with tautomer stability .

Q. How can synthetic yields be optimized for this compound?

Critical factors include:

  • Reaction time : 4–6 hours under reflux (yields drop to <60% after 8 hours due to side reactions).
  • Catalyst loading : 10 mol% Cu(I) maximizes conversion (>90%).
  • Solvent polarity : DMF outperforms THF (dielectric constant ε = 37 vs. 7.5) .

Methodological Challenges and Solutions

Q. How to analyze competing reaction pathways in triazole synthesis?

  • Kinetic studies : Use in-situ IR to monitor azide consumption (disappearance of ~2100 cm⁻¹ peak).
  • Isotope labeling : ¹⁵N-labeled azides distinguish 1,4- vs. 1,5-triazoles via NMR .

Q. What are the limitations of click chemistry for scaling up triazole production?

  • Copper contamination : Residual Cu(I) requires chelating resins (e.g., EDTA-functionalized silica) for removal.
  • Cost : Sodium azide and specialized catalysts increase expenses. Alternatives like Ru-catalyzed cycloadditions are being explored .

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